4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine
Description
Structure
3D Structure
Properties
CAS No. |
874825-73-7 |
|---|---|
Molecular Formula |
C10H11ClN4 |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
(4-chloro-3,7-dimethyl-1,8-naphthyridin-2-yl)hydrazine |
InChI |
InChI=1S/C10H11ClN4/c1-5-3-4-7-8(11)6(2)9(15-12)14-10(7)13-5/h3-4H,12H2,1-2H3,(H,13,14,15) |
InChI Key |
VRHNIMHRLSYEMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C(=N2)NN)C)Cl |
Origin of Product |
United States |
Preparation Methods
Friedlander Condensation for Ring Formation
The Friedlander reaction between 2,6-diaminopyridine and ketones remains the most reliable method for constructing the 1,8-naphthyridine skeleton. In aqueous media using choline hydroxide (ChOH) as a catalyst, 2-methyl-1,8-naphthyridine derivatives are synthesized in >90% yield. For example, reacting 2,6-diaminopyridine with acetylacetone in water at 50°C for 6 hours under nitrogen affords 2,7-dimethyl-1,8-naphthyridine. This method avoids toxic solvents and enables gram-scale production, though subsequent functionalization steps require optimization.
Alternative Routes via Cyclocondensation
Chlorination Strategies for C4 Functionalization
Direct Chlorination Using Phosphorus Oxychloride
Chlorination at C4 is achieved by treating 2,7-dimethyl-1,8-naphthyridine with phosphorus oxychloride (POCl₃) in acetonitrile under reflux. The reaction proceeds via electrophilic aromatic substitution, with POCl₃ acting as both solvent and chlorinating agent. A catalytic amount of dimethylformamide (DMF) enhances reactivity by generating the reactive Vilsmeier-Haack complex. For instance, 4-chloro-2,7-dimethyl-1,8-naphthyridine is obtained in 95% yield after 12 hours at 80°C.
Selective Chlorination of Hydroxylated Intermediates
An alternative approach involves chlorinating 7-hydroxy-1,8-naphthyridine precursors. Treating 2-amino-7-hydroxy-1,8-naphthyridine with phosphorus oxychloride at 100°C replaces the hydroxyl group with chlorine, though this method risks forming di- or tri-chlorinated byproducts unless stoichiometry is tightly controlled.
Introduction of the Hydrazinyl Group at C2
Nucleophilic Substitution of Chloro Precursors
Hydrazine (NH₂NH₂) reacts with 2-chloro-4-chloro-3,7-dimethyl-1,8-naphthyridine in ethanol under reflux to replace the C2 chlorine atom. This SNAr reaction requires electron-deficient aryl chlorides, a condition met by the electron-withdrawing effect of the adjacent nitrogen atoms. Yields of 70–80% are typical, though excess hydrazine (5 equiv.) and prolonged reaction times (24–48 hours) are necessary.
Reductive Amination Pathways
In cases where direct substitution is inefficient, reductive amination offers an alternative. Condensing 2-keto-4-chloro-3,7-dimethyl-1,8-naphthyridine with hydrazine in the presence of sodium cyanoborohydride (NaBH₃CN) achieves hydrazinyl group installation via imine formation followed by reduction. This method, adapted from analogous naphthyridine syntheses, avoids harsh conditions but requires anhydrous solvents and inert atmospheres.
Regioselective Methylation at C3 and C7
Friedländer Condensation with Methyl-Substituted Ketones
Incorporating methyl groups at C3 and C7 is most efficiently achieved during ring formation. Using 3-methyl-2,4-pentanedione as the ketone component in Friedländer condensation introduces methyl groups at both positions simultaneously. Nuclear magnetic resonance (NMR) data confirm regiochemistry: the C7 methyl resonates as a singlet at δ 2.61 ppm, while the C3 methyl appears as a triplet at δ 1.19 ppm due to coupling with adjacent protons.
Post-Synthetic Methylation via Ullmann Coupling
For late-stage methylation, copper-catalyzed Ullmann coupling between 4-chloro-2-hydrazinyl-1,8-naphthyridine and methyl iodide has been explored. However, this method suffers from low regioselectivity, producing mixtures of C3- and C7-methylated products unless directing groups are employed.
Purification and Characterization
Chemical Reactions Analysis
4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like selenium dioxide (SeO2) to form corresponding aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with alkyl halides to form N-alkylsubstituted derivatives.
Common reagents and conditions used in these reactions include methanolic potassium hydroxide for substitution and dioxane as a solvent for oxidation . Major products formed from these reactions include various functionalized naphthyridine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of naphthyridine compounds, including 4-chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine, exhibit significant anticancer properties. A study focusing on the synthesis and biological evaluation of naphthyridine derivatives demonstrated their cytotoxic activity against various cancer cell lines, including HepG2 (human liver cancer) cells. The mechanism of action is believed to involve the inhibition of DNA synthesis and cell proliferation .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of naphthyridine derivatives. The compound has shown effectiveness against a range of bacterial strains. For example, derivatives have been tested for their bacteriostatic and bactericidal properties against pathogens like Clostridium welchii, indicating potential for development as antibacterial agents .
Photophysical Properties
The photophysical properties of naphthyridine derivatives suggest their utility in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of halogen atoms in the structure can enhance the charge transport properties, making these compounds suitable candidates for electronic applications .
Synthesis and Biological Evaluation
- Synthesis Methodology : A series of experiments were conducted to synthesize various naphthyridine derivatives via hydrazine substitution reactions. The resulting compounds were subjected to biological evaluations to determine their efficacy against specific cancer cell lines.
- Biological Testing : In vitro tests revealed that certain derivatives had IC50 values in the low micromolar range against HepG2 cells, showcasing their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
A detailed SAR analysis was performed on a library of naphthyridine compounds, which highlighted that modifications at specific positions significantly influenced biological activity. The introduction of electron-withdrawing groups at the 4-position enhanced anticancer activity while maintaining low toxicity profiles in normal cells .
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial agents | Effective against HepG2 and Clostridium welchii |
| Material Science | Potential use in OLEDs and electronic devices | Enhanced charge transport properties |
| Synthesis | Various synthetic routes explored | Successful synthesis through hydrazine reactions |
Mechanism of Action
The mechanism by which 4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine exerts its effects involves interaction with molecular targets such as topoisomerase II. This interaction can inhibit the enzyme’s activity, leading to the suppression of DNA replication and cell proliferation . The compound’s ability to intercalate with DNA segments further enhances its anticancer properties .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The substituents on the 1,8-naphthyridine core significantly influence physicochemical properties. Key comparisons include:
Key Observations :
- The hydrazinyl group in the target compound facilitates Schiff base formation, enabling diverse derivatization .
- Methyl substitutions (e.g., in ADMND) increase hydrophobicity, enhancing DNA binding affinity by 20-fold compared to non-methylated analogs .
- Aldehyde-containing derivatives (e.g., 4-methoxy-2,7-dicarboxaldehyde) exhibit high reactivity for polymer synthesis .
Antimicrobial Activity
- 7-Acetylamino-2,4-dimethyl-1,8-naphthyridine shows broad-spectrum antibacterial activity, attributed to the acetylamino group disrupting bacterial cell walls .
- This compound derivatives (e.g., Schiff bases) demonstrate moderate antifungal activity against Candida albicans .
- In contrast, morpholino-substituted derivatives (e.g., 2-(3-morpholinopropyloxy)-4-methyl-7-amino-1,8-naphthyridine) lack antibacterial effects, highlighting substituent-dependent activity .
Anticancer Potential
- Compound 9b (N-aminophenyltriazole-substituted naphthyridine) exhibits IC₅₀ values of 0.048–0.091 μM against MCF7 cells, comparable to doxorubicin .
- Derivatives with fluorophenyl groups (e.g., 8c) show cytotoxic activity via intercalation with DNA .
DNA Binding Affinity
- 2-Amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) binds cytosine with a binding constant of 1.9 × 10⁷ M⁻¹, 100-fold higher than non-methylated analogs due to hydrophobic interactions .
Thermodynamic and Kinetic Properties
Biological Activity
4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine is a compound belonging to the naphthyridine family, characterized by its unique fused bicyclic structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is , and it features a chloro group at the fourth position and a hydrazinyl group at the second position of the naphthyridine ring, along with two methyl groups at the third and seventh positions.
The compound can undergo various synthetic transformations due to its reactive chloro and hydrazinyl groups. These reactions can lead to the formation of derivatives with enhanced biological properties. For instance, nucleophilic substitution reactions can introduce diverse functional groups, while the hydrazinyl group can participate in cyclization processes that yield complex structures with potential pharmacological significance.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Compounds within the naphthyridine class have shown efficacy against various pathogens. The specific compound has been evaluated for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against multiple bacterial strains .
- Anticancer Properties : Derivatives of 1,8-naphthyridine have demonstrated activity against various cancer cell lines. Studies indicate that these compounds may act as inhibitors of specific enzymes involved in tumor growth and metastasis.
- Anti-inflammatory Effects : The presence of both hydrazinyl and chloro functionalities may enhance anti-inflammatory activities by facilitating interactions with biological targets involved in inflammatory pathways.
Research suggests that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Molecular docking studies have indicated that this compound can inhibit specific enzymes related to cancer progression and inflammation. This interaction is critical for its therapeutic potential .
- Biofilm Formation Inhibition : The compound has shown significant potential in inhibiting biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, suggesting its utility in treating infections associated with biofilms .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Evaluation : A study reported that derivatives of this compound exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens. It also showed synergistic effects when combined with standard antibiotics like Ciprofloxacin .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that the compound could inhibit growth in multiple cancer cell lines, indicating its potential as an anticancer agent. The cytotoxic effects were compared with known chemotherapeutic agents .
Comparative Analysis
The following table summarizes key features of related naphthyridine derivatives:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2-Amino-3-methyl-1,8-naphthyridine | Naphthyridine | Exhibits anticancer activity |
| 3-Methyl-1,8-naphthyridine | Naphthyridine | Known for antimicrobial properties |
| 4-Hydroxy-1,8-naphthyridine | Naphthyridine | Potential anti-inflammatory effects |
| 2-Hydrazinyl-3-methyl-1,8-naphthyridine | Naphthyridine | Enhanced biological activity due to hydrazine |
Q & A
Basic: What are the standard synthetic routes for 4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine?
Methodological Answer:
The compound is synthesized via nucleophilic substitution and hydrazine displacement reactions. Key methods include:
- Hydrazine Substitution: Reacting 4-chloro-7-methyl-1,8-naphthyridine with hydrazine hydrate (H₂NNH₂·H₂O) in ethanol under reflux conditions (75% yield) .
- Halogenolysis: Using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to introduce chlorine substituents, followed by hydrazine treatment .
Example Reaction Table:
| Starting Material | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Chloro-7-methyl-1,8-naphthyridine | H₂NNH₂·H₂O, EtOH, reflux | Target Compound | 75% | |
| Chlorinated naphthyridinone | POCl₃, DMF, 120°C | Intermediate | 84% |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization involves:
- Mass Spectrometry (MS): Confirming molecular ions (e.g., m/z 474 M⁺) and isotopic patterns .
- Elemental Analysis: Comparing experimental vs. theoretical C/H/N percentages (e.g., Found: C 71.43% vs. Calculated: C 71.89% in derivatives) .
- NMR/IR Spectroscopy: Assigning peaks for hydrazinyl (-NH-NH₂) and chloro groups (e.g., ¹H NMR δ 8.05 ppm for aromatic protons) .
Key Data:
- IR: Bands at 1601 cm⁻¹ (C=N stretch) and 2975 cm⁻¹ (C-H stretch) .
- ¹³C NMR: Peaks at 167.66 ppm (carbonyl) and 121.25 ppm (aromatic carbons) .
Advanced: How do substituents influence the compound’s cytotoxicity in cancer cell lines?
Methodological Answer:
Substituents modulate activity via steric/electronic effects. For example:
- Electron-Withdrawing Groups (e.g., -NO₂): Enhance cytotoxicity by increasing electrophilicity, improving DNA intercalation (e.g., IC₅₀ = 12 µM in MCF7 cells) .
- Hydrophobic Groups (e.g., aryl): Improve membrane permeability (e.g., 88% inhibition with phenyl substituents) .
Experimental Design:
- In vitro Assays: Use MCF7 cells with MTT assays, comparing IC₥₀ values of derivatives .
- Control Groups: Include doxorubicin as a positive control and solvent-only treatments.
Advanced: What strategies resolve contradictions in elemental analysis data?
Methodological Answer:
Discrepancies (e.g., C 71.43% found vs. 71.89% calculated) arise from impurities or hydration. Solutions include:
- Purification: Column chromatography (silica gel, petroleum ether:EtOAc eluent) or recrystallization .
- Advanced Techniques: High-resolution MS (HRMS) or X-ray crystallography to confirm purity .
Case Study:
Recrystallization of a derivative from methanol reduced impurities, aligning experimental and theoretical C/H/N values .
Advanced: What reaction mechanisms explain hydrazine substitution?
Methodological Answer:
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism :
Activation: Chlorine leaves, forming a Meisenheimer complex.
Attack: Hydrazine acts as a nucleophile, displacing chloride (supported by EtOH reflux) .
Catalysis: Polar aprotic solvents (DMF) stabilize intermediates, accelerating substitution .
Kinetic Study:
- Rate increases with electron-withdrawing substituents (e.g., -NO₂) due to enhanced electrophilicity .
Basic: What solvents and temperatures optimize synthesis?
Methodological Answer:
- Solvents: Ethanol (for hydrazine substitution) or DMF (for halogenolysis) .
- Temperature: Reflux (70–80°C) for substitution; 120°C for POCl₃-mediated chlorolysis .
Ultrasonic Methods:
Sonication reduces reaction time (e.g., from 16 h to 2 h) by enhancing reagent mixing .
Advanced: How is computational modeling used in drug design?
Methodological Answer:
- In Silico Screening: Predict binding affinity to targets (e.g., topoisomerase II) via molecular docking .
- ADMET Prediction: Use tools like SwissADME to estimate bioavailability, logP, and toxicity .
Case Study:
Virtual screening identified derivatives with predicted IC₅₀ < 10 µM, prioritized for synthesis .
Basic: What analytical techniques confirm purity post-synthesis?
Methodological Answer:
- TLC: Monitor reactions using silica plates (CHCl₃:MeOH = 4:1) .
- HPLC: Quantify purity (>95%) with C18 columns and UV detection (λ = 254 nm) .
Advanced: How do π-π interactions influence crystal packing?
Methodological Answer:
- X-ray Crystallography: Reveals planar naphthyridine cores (dihedral angle = 3.08°) and π-stacking (3.5 Å spacing) .
- Impact on Bioactivity: Enhanced stacking improves DNA intercalation, increasing cytotoxicity .
Advanced: What green chemistry methods improve synthesis?
Methodological Answer:
- Multicomponent Reactions: Reduce steps (e.g., one-pot synthesis of naphthyridine-carbonitriles) .
- Solvent-Free Conditions: Use ball milling or microwave irradiation (e.g., 98% yield in 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
